molecular formula C21H20O10 B13382065 5,7-Dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

5,7-Dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Cat. No.: B13382065
M. Wt: 432.4 g/mol
InChI Key: WTYYPLMAODUDGW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Baicalein 6-O-glucoside can be synthesized through enzymatic transglucosylation using amylosucrase from Deinococcus geothermalis. This method involves using sucrose as a donor for glucosyl units and baicalein as the acceptor . The reaction is typically carried out in a Tris-HCl buffer at pH 7 and 37°C for 24 hours .

Industrial Production Methods: Industrial production of baicalein 6-O-glucoside can be achieved through engineered Escherichia coli strains. These strains are modified to enhance the intracellular UDP-glucose pool and express glucosyltransferase enzymes, allowing for efficient conversion of baicalein to baicalein 6-O-glucoside . Optimization of fermentation conditions can lead to high-titer production of the compound .

Chemical Reactions Analysis

Types of Reactions: Baicalein 6-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium carbonate.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of baicalein 6-O-glucoside .

Comparison with Similar Compounds

Baicalein 6-O-glucoside is unique compared to other similar compounds due to its specific glycosylation pattern:

Baicalein 6-O-glucoside stands out due to its unique combination of pharmacological properties and its potential for industrial applications.

Properties

IUPAC Name

5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c22-8-14-16(25)18(27)19(28)21(30-14)31-20-11(24)7-13-15(17(20)26)10(23)6-12(29-13)9-4-2-1-3-5-9/h1-7,14,16,18-19,21-22,24-28H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYYPLMAODUDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC4C(C(C(C(O4)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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